N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide

Description

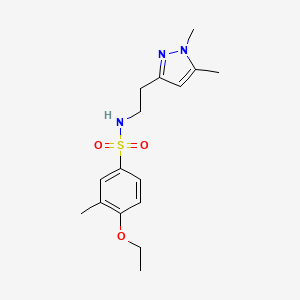

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,5-dimethylpyrazole moiety linked via an ethyl group to a substituted benzenesulfonamide. The benzenesulfonamide component is substituted with an ethoxy group at the 4-position and a methyl group at the 3-position. The pyrazole ring, a nitrogen-containing heterocycle, enhances molecular diversity and may influence binding interactions through hydrogen bonding or π-π stacking .

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-5-22-16-7-6-15(10-12(16)2)23(20,21)17-9-8-14-11-13(3)19(4)18-14/h6-7,10-11,17H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXPAFDZJBVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=NN(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is the reaction of 1,5-dimethyl-1H-pyrazol-3-yl ethylamine with 4-ethoxy-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may inhibit certain enzymes by mimicking the natural substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is summarized in Table 1.

Table 1: Structural Comparison of Sulfonamide and Pyrazole Derivatives

*Calculated from molecular formulas; †Estimated from IUPAC name; ‡Free base excluding HCl.

Key Observations:

- Pyrazole vs.

- Substituent Effects: The 4-ethoxy group in the target compound increases lipophilicity compared to H-8’s polar isoquinoline, possibly enhancing membrane permeability but reducing aqueous solubility. The 3-methyl group may stabilize hydrophobic interactions .

- Functional Group Diversity: The ketone in ’s compound introduces a hydrogen-bond acceptor/donor, absent in the target compound, which may alter crystallization behavior or target affinity .

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- Molecular Weight : 341.4 g/mol

- Structural Features : The compound features a sulfonamide group, which is known for its biological activity, particularly in cancer therapy. The presence of a pyrazole ring and an ethoxy group enhances its pharmacological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antiproliferative Effects : Similar compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. This activity is often linked to the modulation of key signaling pathways such as mTORC1 and autophagy processes .

- Enzyme Interaction : The compound may interact with specific enzymes or proteins involved in cancer progression. For example, it has been noted that structural analogs can disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased levels of LC3-II, a marker of autophagy .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

These studies indicate that compounds with similar structures exhibit significant anticancer properties through various biochemical pathways.

Potential Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer treatments.

- Autophagy Modulation : As an autophagy modulator, it may offer new strategies for treating diseases where autophagy plays a critical role.

Q & A

Basic Research Questions

What are the key considerations in designing a synthesis route for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-ethoxy-3-methylbenzenesulfonamide?

- Methodological Answer :

Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfonamide coupling. Critical parameters include: - Reagent Selection : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction yields .

- Temperature Control : Exothermic steps require gradual heating (40–60°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

How can X-ray crystallography determine the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation from ethanol/acetone mixtures produces diffraction-quality crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for small-molecule crystallography .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s formalism) identifies intermolecular interactions critical for stability .

What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and sulfonamide linkage .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to assess metabolic degradation pathways .

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models .

- Target Engagement Studies : Radioligand binding assays confirm direct interactions with enzymes/receptors .

- Data Normalization : Account for differences in cell permeability vs. tissue distribution .

What computational methods predict the binding affinity of this sulfonamide to target enzymes?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., COX-2 inhibition) .

- MD Simulations : GROMACS or AMBER evaluates dynamic stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with IC₅₀ values .

How do substituent variations on the pyrazole ring affect pharmacokinetic properties?

- Methodological Answer :

- Comparative SAR Table :

| Substituent | LogP | Solubility (µg/mL) | Metabolic Half-Life (h) |

|---|---|---|---|

| Ethoxy (Target) | 2.8 | 15.2 | 4.3 |

| Methoxy (Analog) | 2.5 | 22.7 | 3.1 |

| Trifluoromethyl (Analog) | 3.4 | 8.9 | 6.8 |

- Key Trends : Bulky substituents (e.g., trifluoromethyl) increase LogP but reduce solubility . Ethoxy groups balance lipophilicity and metabolic stability .

What crystallographic challenges arise when analyzing this compound, and how are they addressed?

- Methodological Answer :

- Twinned Crystals : Use TWINABS for data scaling and SHELXL for twin refinement .

- Disorder Modeling : PART instructions in SHELXL resolve positional ambiguities in flexible ethoxy groups .

- High-Z′ Structures : Superflip or charge-flipping methods handle complex asymmetric units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.